N-(5-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)propanamide
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Overview
Description
N-(5-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)propanamide is a complex organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, features a unique combination of a thiadiazole ring, a piperazine moiety, and a propanamide group, making it a subject of interest for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)propanamide typically involves a multi-step process. The starting materials often include 2-oxo-2-(4-phenylpiperazin-1-yl)ethyl chloride and 5-mercapto-1,3,4-thiadiazole. The reaction proceeds through nucleophilic substitution, where the thiadiazole derivative reacts with the piperazine compound under controlled conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of appropriate solvents and catalysts. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-(5-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The thiadiazole ring can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiadiazole ring.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial agent, with activity against various bacterial strains.
Medicine: Research has indicated its potential use as an anticonvulsant and antipsychotic agent.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(5-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)propanamide involves its interaction with specific molecular targets. The piperazine moiety is known to interact with neurotransmitter receptors, which may explain its potential antipsychotic and anticonvulsant effects. The thiadiazole ring can interact with enzymes or proteins, leading to antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
3-(Piperazin-1-yl)-1,2-benzothiazole: Known for its antipsychotic properties.
1,3,4-Thiadiazole derivatives: Various derivatives have shown antimicrobial, antifungal, and antitumor activities.
Uniqueness
N-(5-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)propanamide is unique due to its specific combination of functional groups, which confer a distinct set of biological activities. Its ability to interact with multiple molecular targets makes it a versatile compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C17H21N5O2S2 |
---|---|
Molecular Weight |
391.5 g/mol |
IUPAC Name |
N-[5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]propanamide |
InChI |
InChI=1S/C17H21N5O2S2/c1-2-14(23)18-16-19-20-17(26-16)25-12-15(24)22-10-8-21(9-11-22)13-6-4-3-5-7-13/h3-7H,2,8-12H2,1H3,(H,18,19,23) |
InChI Key |
OCKXXNOEKVDFFK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=NN=C(S1)SCC(=O)N2CCN(CC2)C3=CC=CC=C3 |
Origin of Product |
United States |
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